2-Methoxy-2-(4-methylphenyl)acetic acid, also known as methoxy phenyl acetic acid, is an aromatic carboxylic acid that features a methoxy group and a para-methylphenyl substituent. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural properties and potential biological activities.
2-Methoxy-2-(4-methylphenyl)acetic acid is classified as an aromatic compound due to the presence of a phenyl ring. It falls under the category of carboxylic acids, characterized by the presence of a carboxyl functional group (-COOH) attached to an aromatic system. Its molecular formula is , with a molecular weight of 180.20 g/mol.
The synthesis of 2-methoxy-2-(4-methylphenyl)acetic acid can be achieved through several methods, with hydrolysis being a prominent technique. A common synthetic route involves the hydrolysis of methoxybenzyl cyanide in concentrated sulfuric acid at temperatures ranging from 90°C to 150°C, followed by neutralization and purification steps .
The molecular structure of 2-methoxy-2-(4-methylphenyl)acetic acid can be represented as follows:
CC1=CC=C(C=C1)C(C(=O)O)OC
TUJPKALRYNLAIZ-UHFFFAOYSA-N
The compound's structural data indicates that it has a methoxy group (-OCH₃) attached to the second carbon of the acetic acid moiety, alongside a para-substituted methylphenyl group, which influences its chemical reactivity and biological properties.
2-Methoxy-2-(4-methylphenyl)acetic acid participates in various chemical reactions:
The outcomes of these reactions depend on specific conditions such as temperature, pressure, and the nature of reagents used, allowing for diverse synthetic pathways and product formation.
The mechanism by which 2-methoxy-2-(4-methylphenyl)acetic acid exerts its biological effects involves interactions with cellular pathways. Research indicates that this compound may induce growth arrest and apoptosis in cancer cells by modulating cell cycle regulators and apoptotic pathways. Such mechanisms highlight its potential therapeutic applications in oncology.
Property | Value |
---|---|
Molecular Weight | 180.20 g/mol |
Melting Point | 120 - 122 °C |
Solubility | Soluble in organic solvents |
Appearance | White crystalline solid |
2-Methoxy-2-(4-methylphenyl)acetic acid has various applications across different fields:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4